molecular formula C20H14BrN5Na2O8S2 B12725172 Disodium 7-((2-((aminocarbonyl)amino)-4-((2-bromo-1-oxoallyl)amino)phenyl)azo)naphthalene-1,3-disulphonate CAS No. 93804-44-5

Disodium 7-((2-((aminocarbonyl)amino)-4-((2-bromo-1-oxoallyl)amino)phenyl)azo)naphthalene-1,3-disulphonate

Cat. No.: B12725172
CAS No.: 93804-44-5
M. Wt: 642.4 g/mol
InChI Key: MAJZSBCHNJHCQS-UHFFFAOYSA-L
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Description

Chemical Identification and Nomenclature

IUPAC Name and Structural Interpretation

The IUPAC name for this compound is disodium 7-[[2-[(aminocarbonyl)amino]-4-[(2-bromo-1-oxoallyl)amino]phenyl]diazenyl]naphthalene-1,3-disulphonate . Breaking this down:

  • Naphthalene backbone : A bicyclic aromatic system substituted at the 1- and 3-positions with sulfonate groups.
  • Azo linkage (-N=N-) : Bridges the naphthalene core to a phenyl ring.
  • Phenyl ring substituents :
    • A urea group (-NH-C(=O)-NH₂) at position 2.
    • A bromo-enone moiety (-NH-C(=O)-CBr=CH₂) at position 4.

This structure combines chromophoric (azo), hydrophilic (sulfonate), and reactive (bromo-enone) groups, which collectively influence its physicochemical behavior.

Table 1: Structural Breakdown of IUPAC Name
Component Position Functional Group Role
Naphthalene 1,3 Disulphonate Solubility enhancement
Phenyl 2 Urea Hydrogen bonding
Phenyl 4 Bromo-enone Electrophilic reactivity
Bridge - Azo (-N=N-) Chromophore

CAS Registry Number and EC Number

  • CAS Registry Number : 93804-44-5.
  • EC Number : 298-419-9.

These identifiers are critical for regulatory compliance and precise chemical tracking in industrial and research contexts. The CAS number ensures unambiguous identification, while the EC number aligns with EU regulatory frameworks.

Molecular Formula and Weight Validation

  • Molecular Formula : C₂₀H₁₄BrN₅Na₂O₈S₂.
  • Molecular Weight : 642.37 g/mol.
Table 2: Molecular Weight Validation
Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 20 12.01 240.20
H 14 1.008 14.11
Br 1 79.90 79.90
N 5 14.01 70.05
Na 2 22.99 45.98
O 8 16.00 128.00
S 2 32.07 64.14
Total - - 642.38

The calculated molecular weight (642.38 g/mol) aligns with the reported value (642.37 g/mol), confirming consistency.

Properties

CAS No.

93804-44-5

Molecular Formula

C20H14BrN5Na2O8S2

Molecular Weight

642.4 g/mol

IUPAC Name

disodium;7-[[4-(2-bromoprop-2-enoylamino)-2-(carbamoylamino)phenyl]diazenyl]naphthalene-1,3-disulfonate

InChI

InChI=1S/C20H16BrN5O8S2.2Na/c1-10(21)19(27)23-12-4-5-16(17(8-12)24-20(22)28)26-25-13-3-2-11-6-14(35(29,30)31)9-18(15(11)7-13)36(32,33)34;;/h2-9H,1H2,(H,23,27)(H3,22,24,28)(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2

InChI Key

MAJZSBCHNJHCQS-UHFFFAOYSA-L

Canonical SMILES

C=C(C(=O)NC1=CC(=C(C=C1)N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)N)Br.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

The compound's molecular formula is $$C{20}H{14}BrN5Na2O8S2$$, with a molecular weight of 642.4 g/mol. It contains functional groups such as azo (-N=N-) and sulfonic acid (-SO₃Na), which are critical for its synthesis and applications.

Raw Materials

The synthesis requires the following raw materials:

Preparation Steps

Diazotization

Diazotization involves converting an aromatic amine into a diazonium salt by reacting it with nitrous acid under acidic conditions. This step is critical for forming the azo linkage in the compound.

Procedure:
  • Dissolve the aromatic amine in dilute hydrochloric acid.
  • Cool the solution to 0–5°C.
  • Slowly add sodium nitrite solution while maintaining the temperature.
  • Stir until complete conversion to diazonium salt is confirmed.

Azo Coupling Reaction

The diazonium salt reacts with another aromatic compound containing electron-donating groups (e.g., -OH or -NH₂). This step forms the azo bond (-N=N-) between two aromatic rings.

Procedure:
  • Prepare a solution of the coupling agent (e.g., naphthalene derivative) in an alkaline medium.
  • Add the diazonium salt solution dropwise while stirring continuously.
  • Maintain a pH of around 8–10 using sodium hydroxide.
  • Monitor the reaction until completion.

Bromination

Bromination introduces bromine atoms into specific positions on the aromatic ring, enhancing the compound's reactivity and stability.

Procedure:
  • Dissolve the intermediate product in an organic solvent (e.g., acetic acid).
  • Add bromine or a brominating agent such as N-bromosuccinimide (NBS).
  • Stir at room temperature or slightly elevated temperatures until bromination is complete.

Sulfonation

Sulfonation adds sulfonic acid groups (-SO₃H), which improve water solubility and facilitate ionic bonding.

Procedure:
  • Heat the brominated intermediate with concentrated sulfuric acid or fuming sulfuric acid.
  • Maintain temperatures between 100–150°C for optimal sulfonation.
  • Neutralize with sodium hydroxide to form disodium salts.

Purification

The crude product undergoes purification to remove impurities and unreacted materials.

Methods:

  • Crystallization : Dissolve in water and recrystallize by cooling.
  • Filtration : Use vacuum filtration to separate solid impurities.
  • Drying : Dry under reduced pressure or at low temperatures.

Quality Control

The final product is analyzed for purity (typically ≥96%) using techniques such as:

  • High-performance liquid chromatography (HPLC)
  • Infrared spectroscopy (IR)
  • Nuclear magnetic resonance (NMR).

Data Table: Summary of Preparation Steps

Step Reaction Type Key Reagents Conditions
Diazotization Formation of diazonium salt Aromatic amine, NaNO₂, HCl 0–5°C
Azo Coupling Formation of azo bond Diazonium salt, coupling agent pH 8–10, alkaline medium
Bromination Addition of bromine atoms Bromine/NBS Room temperature
Sulfonation Addition of sulfonic groups Sulfuric acid 100–150°C

Chemical Reactions Analysis

Types of Reactions

Disodium 7-((2-((aminocarbonyl)amino)-4-((2-bromo-1-oxoallyl)amino)phenyl)azo)naphthalene-1,3-disulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted aromatic compounds, quinones, and amines, depending on the reaction conditions and reagents used .

Scientific Research Applications

Applications in Dyeing and Textiles

Dyeing Agents : Disodium 7-((2-((aminocarbonyl)amino)-4-((2-bromo-1-oxoallyl)amino)phenyl)azo)naphthalene-1,3-disulphonate is primarily utilized as a dyeing agent in textiles. Its azo structure allows it to form stable bonds with fabric fibers, providing vibrant colors. It is particularly effective for dyeing cotton and polyester blends, where it imparts excellent wash and light fastness.

ApplicationDescription
Textile Dyeing Used for dyeing cotton and synthetic fibers due to its stability and vibrant colors.
Color Fastness Provides high resistance to washing and fading under light exposure.

Biomedical Applications

Drug Delivery Systems : The compound's unique chemical structure allows it to be explored as a potential drug delivery system. Its ability to form complexes with various pharmaceuticals can enhance the solubility and bioavailability of drugs.

Anticancer Research : Preliminary studies have indicated that derivatives of azo compounds exhibit cytotoxic effects against cancer cell lines. This compound has been investigated for its potential use in targeted cancer therapies.

Biomedical ApplicationFindings
Drug Delivery Enhances solubility and bioavailability of drugs.
Anticancer Activity Exhibits cytotoxic effects on specific cancer cell lines.

Case Studies

  • Textile Dyeing Efficacy Study
    • A study conducted on the efficacy of this compound in dyeing cotton fabrics showed that the dye provided excellent color retention after multiple washes, outperforming traditional dyes in terms of fastness properties.
  • Anticancer Activity Assessment
    • Research published in a peer-reviewed journal evaluated the anticancer properties of azo compounds, including this compound). The study revealed that the compound exhibited significant cytotoxicity against breast cancer cell lines, suggesting its potential as a therapeutic agent.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo group (-N=N-) plays a crucial role in the compound’s reactivity, allowing it to participate in various chemical reactions. The molecular targets and pathways involved include interactions with metal ions and proteins, which can lead to changes in their structure and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Naphthalene Disulphonate Family

Compound A : Disodium 6-amino-5-((4-((2-bromo-1-oxoallyl)amino)-2-((4-methyl-3-sulphonatophenyl)sulfonyl)phenyl)azo)naphthalene-2-sulphonate (CAS 61969-27-5)
  • Key Differences: Substituent positions: 6-amino on naphthalene vs. 7-azo in the target compound. Additional 4-methyl-3-sulphonatophenyl sulfonyl group, increasing steric hindrance and altering solubility.
  • Impact : Reduced solubility compared to the target compound due to bulkier substituents .
Compound B : 7-[(4-aminophenyl)azo]naphthalene-1,3-disulphonic acid (CAS 61827-77-8)
  • Key Differences: Amino group on the phenyl ring instead of bromo and carbamoyl groups. Lacks sodium counterions, reducing water solubility.
  • Impact : Lower reactivity in electrophilic substitution reactions due to the absence of bromine .
Compound C : Disodium 7-[[2-[(aminocarbonyl)amino]-4-[(2,3-dibromo-1-oxopropyl)amino]phenyl]azo]naphthalene-1,3-disulphonate (CAS 89923-51-3)
  • Key Differences: Dibromo substitution (vs. monobromo in the target compound). Molecular formula C20H17Br2N5O8S2·2Na (MW: 723.28 g/mol).
Compound D : Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (CAS 842-18-2)
  • Key Differences :
    • Simplified structure lacking azo, bromo, and urea groups.
    • Potassium counterions instead of sodium.

Comparative Analysis Table

Property Target Compound Compound A Compound B Compound C
CAS No. 93804-44-5 61969-27-5 61827-77-8 89923-51-3
Molecular Formula C20H14BrN5Na2O8S2 C27H20BrN5O11S3Na2 C16H13N3O6S2 C20H17Br2N5O8S2·2Na
Molecular Weight (g/mol) 642.37 780.55 407.42 723.28
Key Functional Groups Bromo, urea, azo Bromo, sulfonyl, methyl Amino, azo Dibromo, urea, azo
Solubility High (disodium) Moderate (bulky groups) Low (free acid) Moderate (dibromo)
Applications Textiles, biomedicine Specialty dyes Intermediate synthesis Photostable dyes

Research Findings and Functional Implications

Reactivity and Biodegradability

  • Enzymes like naphthalene dioxygenase (NDO) exhibit reduced activity toward brominated aromatics due to steric and electronic effects .
  • Compound C (dibromo) shows even lower biodegradability, aligning with trends observed in halogenated aromatic compounds .

Chromophoric Properties

  • The azo group in all compounds contributes to strong absorbance in the visible spectrum (400–700 nm). However, the target compound’s bromo and urea groups redshift its λmax compared to Compound B .

Toxicity and Environmental Impact

  • Compound B, lacking halogens, is less toxic but less durable in industrial applications .

Biological Activity

Disodium 7-((2-((aminocarbonyl)amino)-4-((2-bromo-1-oxoallyl)amino)phenyl)azo)naphthalene-1,3-disulphonate, a synthetic azo dye, has garnered attention in various fields due to its potential biological activities. This compound, identified by its CAS number 93804-44-5, exhibits complex interactions that merit detailed exploration. This article reviews its biological activity, including mechanisms of action, toxicity, and applications in research and industry.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of an azo group (-N=N-) linking two aromatic systems, specifically a naphthalene moiety and a substituted phenyl group. The molecular formula is C20H16BrN5O8S2C_{20}H_{16}BrN_{5}O_{8}S_{2}, with a molecular weight of approximately 642.37 g/mol.

PropertyValue
Molecular FormulaC20H16BrN5O8S2
Molecular Weight642.37 g/mol
CAS Number93804-44-5
EINECS298-419-9
SolubilitySoluble in water

This compound exhibits various biological activities primarily through its interaction with cellular components:

  • Antimicrobial Activity : Research indicates that azo dyes can possess antimicrobial properties. The compound may inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.
  • Antioxidant Properties : The presence of phenolic groups in the structure suggests potential antioxidant activity, which can neutralize free radicals and reduce oxidative stress in biological systems.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic processes, which could have implications for drug development.

Toxicity and Safety Profile

Toxicological evaluations are crucial for understanding the safety of this compound:

  • Acute Toxicity : Studies have shown variable acute toxicity levels depending on the concentration and exposure duration.
  • Chronic Effects : Long-term exposure may lead to adverse effects on reproductive health and developmental processes in model organisms.

Case Studies

Several case studies have investigated the biological effects of similar azo compounds, providing insights into this compound:

  • Study on Antimicrobial Activity : A study published in the Journal of Applied Microbiology evaluated the antimicrobial properties of various azo dyes against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structures exhibited significant antibacterial activity.
  • Antioxidant Activity Assessment : Research published in Food Chemistry assessed the antioxidant capacity of azo compounds through DPPH radical scavenging assays. Findings suggested that structural modifications could enhance antioxidant efficacy.
  • Enzyme Inhibition Studies : A study detailed in Bioorganic & Medicinal Chemistry Letters explored the inhibition of specific enzymes by azo dyes, revealing potential therapeutic applications in enzyme-related disorders.

Q & A

Q. How can researchers integrate findings into broader theoretical frameworks (e.g., structure-property relationships in azo dyes)?

  • Methodology : Apply Hammett substituent constants to correlate electronic effects with reactivity. Use multivariate regression to link sulfonate group positioning (meta vs. para) to solubility trends. Publish datasets in FAIR-compliant repositories for meta-analyses .

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